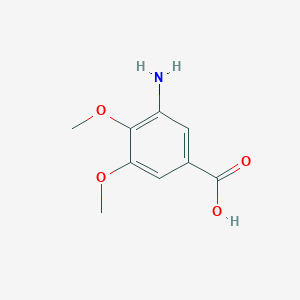

3-Amino-4,5-dimethoxybenzoic acid

Description

Contextualization within Organic Synthesis and Medicinal Chemistry

In the intricate field of organic synthesis, the strategic placement of functional groups on an aromatic ring is paramount for directing chemical transformations and building molecular complexity. Amino-dimethoxybenzoic acids serve as versatile synthons, where the interplay between the electron-donating amino and methoxy (B1213986) groups and the electron-withdrawing carboxylic acid group can be harnessed to achieve regioselective reactions. This controlled reactivity is a cornerstone of efficient synthetic strategies.

From a medicinal chemistry perspective, the substituted benzoic acid motif is a privileged structure found in a wide array of pharmacologically active compounds. The presence of amino and methoxy groups can significantly influence a molecule's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity. These properties are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its ability to interact with biological targets. The exploration of different substitution patterns on the benzoic acid ring, including the arrangement of amino and dimethoxy groups, is a key strategy in the design and discovery of new therapeutic agents.

Significance as Fundamental Building Blocks in Complex Molecule Construction

The utility of 3-Amino-4,5-dimethoxybenzoic acid as a fundamental building block lies in its trifunctional nature. The amino, methoxy, and carboxylic acid groups provide multiple points for chemical modification, allowing for the divergent synthesis of a variety of more complex molecules. The amino group can readily undergo acylation, alkylation, and diazotization reactions, while the carboxylic acid can be converted into esters, amides, and other derivatives.

While specific examples of the direct use of this compound in the synthesis of complex molecules are not extensively documented in publicly available literature, the broader class of substituted aminobenzoic acids is widely employed. For instance, related compounds are key intermediates in the synthesis of pharmaceuticals. The strategic positioning of the amino and methoxy groups in this compound suggests its potential as a precursor for the synthesis of heterocyclic compounds and other elaborate molecular frameworks. The development of synthetic routes to access this specific isomer is a crucial step towards unlocking its full potential as a versatile building block.

Overview of Emerging Research Paradigms and Applications

Current research on substituted benzoic acids is focused on several key areas. In medicinal chemistry, there is a growing interest in developing inhibitors of protein-protein interactions and other challenging biological targets. The benzoic acid scaffold provides a rigid core from which functional groups can be projected to interact with specific binding pockets on a protein's surface. Research into related compounds, such as 2,5-substituted benzoic acid dual inhibitors of anti-apoptotic proteins, highlights the potential of this class of molecules in cancer therapy. nih.gov

Furthermore, the unique electronic properties of substituted benzoic acids make them attractive for applications in materials science. For example, the acidity and binding properties of benzoic acid derivatives can be fine-tuned by altering their substitution patterns, which has been explored in the context of stabilizing covalent organic frameworks (COFs). rsc.org While direct research on the applications of this compound in these emerging areas is still developing, its structural similarity to compounds with demonstrated activity suggests that it could be a valuable candidate for future investigations. The synthesis and evaluation of derivatives of this compound could lead to the discovery of novel molecules with important biological or material properties.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. These properties are essential for its handling, characterization, and application in a laboratory setting.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO₄ | PubChem |

| Molecular Weight | 197.19 g/mol | PubChem |

| IUPAC Name | This compound | PubChem |

| CAS Number | 861556-80-1 | PubChem |

| Appearance | Solid (form may vary) | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Not available | N/A |

Spectroscopic Data

Note: The following table is a placeholder for experimental data and will be updated as it becomes available.

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to aromatic protons, methoxy protons, amine protons, and carboxylic acid proton. The chemical shifts and coupling constants would be indicative of the substitution pattern. |

| ¹³C NMR | Resonances for the aromatic carbons, methoxy carbons, and the carboxyl carbon. |

| Infrared (IR) | Characteristic absorption bands for N-H stretching (amine), C-H stretching (aromatic and methyl), C=O stretching (carboxylic acid), and C-O stretching (methoxy). |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns. |

Synthesis of this compound

A definitive, published synthetic route specifically for this compound is not readily found in the current body of scientific literature. However, based on established organic chemistry principles and synthesis of related compounds, a plausible route would involve the reduction of the corresponding nitro compound, 3-nitro-4,5-dimethoxybenzoic acid. This transformation is a common and generally high-yielding method for the introduction of an amino group onto an aromatic ring.

A general procedure for such a reduction would typically involve a reducing agent such as tin(II) chloride in hydrochloric acid, or catalytic hydrogenation using a palladium catalyst. The choice of reducing agent and reaction conditions would need to be optimized to ensure the selective reduction of the nitro group without affecting the carboxylic acid or methoxy groups.

The synthesis of the precursor, 3-nitro-4,5-dimethoxybenzoic acid, would likely start from a more readily available substituted benzoic acid, followed by nitration and any necessary functional group manipulations. The development and publication of a robust and scalable synthesis for this compound is a key step towards enabling its broader use in research.

Structure

3D Structure

Propriétés

IUPAC Name |

3-amino-4,5-dimethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4/c1-13-7-4-5(9(11)12)3-6(10)8(7)14-2/h3-4H,10H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEPJDTPDDWAKEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for Amino Dimethoxybenzoic Acid Derivatives

Advanced Synthetic Routes to Aminated Dimethoxybenzoic Acids

The synthesis of 3-Amino-4,5-dimethoxybenzoic acid can be approached through several strategic pathways, often commencing from readily available substituted benzene (B151609) precursors. These routes typically involve the introduction and subsequent transformation of functional groups on the aromatic ring.

Multi-Step Synthesis from Substituted Nitrobenzoates

A common and reliable strategy for the synthesis of aromatic amines is the reduction of a corresponding nitro compound. For this compound, the logical precursor is 3-nitro-4,5-dimethoxybenzoic acid. This multi-step approach ensures precise control over the regiochemistry of the substituents.

The synthesis can be envisioned to start from a suitable precursor which is then nitrated and subsequently reduced. For instance, a plausible route begins with 4,5-dimethoxybenzoic acid, which is subjected to nitration to introduce the nitro group at the 3-position. The conditions for such a nitration must be carefully controlled to achieve the desired isomer.

A detailed synthetic sequence, analogous to the preparation of related isomers, is outlined below:

| Step | Reaction | Reagents and Conditions | Precursor | Product |

| 1 | Nitration | Concentrated Nitric Acid, Sulfuric Acid | 4,5-Dimethoxybenzoic Acid | 3-Nitro-4,5-dimethoxybenzoic acid |

| 2 | Reduction | H₂, Pd/C catalyst; or SnCl₂, HCl | 3-Nitro-4,5-dimethoxybenzoic acid | This compound |

This method provides a clear and high-yielding pathway to the target compound, leveraging well-established chemical transformations.

Reductive Pathways from Nitro-Aryl Precursors

The critical step in the synthesis from nitrobenzoates is the reduction of the nitro group to an amine. This transformation can be achieved through various reductive pathways, offering flexibility in terms of reaction conditions and reagent selection.

Catalytic hydrogenation is a widely used method, prized for its clean reaction profile and high efficiency. The reaction typically involves treating the nitro-aryl precursor with hydrogen gas in the presence of a metal catalyst.

Table of Common Reduction Conditions:

| Catalyst | Solvent | Temperature | Pressure | Notes |

|---|---|---|---|---|

| Palladium on Carbon (Pd/C) | Ethanol, Methanol, or Water | Room Temperature to 50°C | 1-3.5 bar | A highly effective and common choice for this transformation. chemicalbook.com |

| Raney Nickel (Raney Ni) | Ethanol | Room Temperature to 65°C | ~1.6 MPa | Often used in industrial applications for its cost-effectiveness. google.com |

The choice of reducing agent can be tailored based on the presence of other functional groups in the molecule and the desired scale of the reaction. For instance, catalytic hydrogenation with Pd/C is often preferred for its mild conditions and the generation of water as the only byproduct chemicalbook.com.

Functionalization of Dialkoxybenzaldehydes

An alternative synthetic strategy commences with a substituted benzaldehyde, such as 3,4-dimethoxy-5-nitrobenzaldehyde (B1205253). This approach involves the oxidation of the aldehyde functional group to a carboxylic acid and the reduction of the nitro group.

A representative synthesis starting from veratraldehyde (3,4-dimethoxybenzaldehyde) would proceed as follows:

Nitration: Veratraldehyde is treated with nitric acid in acetic acid to yield 3,4-dimethoxy-5-nitrobenzaldehyde.

Oxidation: The aldehyde group of 3,4-dimethoxy-5-nitrobenzaldehyde is then oxidized to a carboxylic acid using a suitable oxidizing agent like potassium permanganate (B83412) (KMnO₄) or chromic acid, yielding 3-nitro-4,5-dimethoxybenzoic acid.

Reduction: The final step is the reduction of the nitro group to an amine, as detailed in the previous section, to afford the final product, this compound.

This pathway highlights the versatility of functional group interconversion in the synthesis of complex aromatic compounds.

Derivatization and Functionalization Strategies of Amino-Dimethoxybenzoic Acid Scaffolds

The bifunctional nature of this compound, possessing both an amino and a carboxylic acid group, makes it an ideal starting material for the construction of more complex molecular architectures, particularly fused heterocyclic systems.

Cyclization Reactions for Heterocyclic Ring Systems

The ortho-disposition of the amino and carboxylic acid groups (in its isomeric form, anthranilic acid) is a classic structural motif for cyclization reactions to form six-membered heterocyclic rings. Although the amino and carboxyl groups in this compound are meta to each other, it serves as a crucial precursor for intermediates that undergo cyclization. A common strategy involves converting the benzoic acid into a benzoxazinone (B8607429), which then serves as the direct precursor for fused heterocycles.

Quinazolinones are a prominent class of heterocyclic compounds with a wide range of applications. The 6,7-dimethoxy-substituted quinazolinone core is of particular interest. This compound is a key precursor to the corresponding benzoxazinone, which can then be converted to the quinazolinone.

A well-documented route involves the following steps, starting from the aminobenzoic acid:

Formation of an N-acyl derivative: The amino group is first acylated.

Cyclization to a Benzoxazinone: The N-acyl derivative is then cyclized, often using acetic anhydride (B1165640), to form a benzoxazinone intermediate. This intermediate, 2-methyl-6,7-dimethoxy-3,1-benzoxazin-4-one, is a key player in the subsequent formation of the quinazolinone ring.

Reaction with an Amine Source: The benzoxazinone is then reacted with an amine source to form the quinazolinone ring. For example, reaction with hydrazine (B178648) hydrate (B1144303) leads to the formation of 3-amino-6,7-dimethoxyquinazolin-4-one google.com.

Reaction Scheme for 3-Amino-6,7-dimethoxyquinazolin-4-one Synthesis:

| Step | Reactant | Reagents and Conditions | Product | Yield | Reference |

| 1 | 2-Methyl-6,7-dimethoxy-3,1-benzoxazin-4-one | Hydrazine Hydrate, Water | 3-Amino-6,7-dimethoxyquinazolin-4-one | 83% | google.com |

This reaction demonstrates a powerful strategy for building complex heterocyclic frameworks from relatively simple aromatic precursors. The resulting 3-amino-quinazolinone can be further functionalized at the amino group to generate a diverse library of compounds google.comnih.gov. For instance, reaction with various amines or hydrazines can yield a range of 3-substituted quinazolinones google.com. The reaction of the benzoxazinone intermediate with simple amines like methylamine (B109427) or isopropylamine (B41738) also proceeds efficiently to give the corresponding 3-alkyl-6,7-dimethoxyquinazolin-4-ones google.com.

Formation of Benzoxazinone Intermediates

Benzoxazinones are important heterocyclic compounds that can be synthesized from anthranilic acid derivatives. One common method involves the reaction of the anthranilic acid with an acyl chloride or anhydride. For instance, the reaction of this compound with an appropriate acyl chloride would first lead to the formation of an N-acyl intermediate. Subsequent cyclization, often promoted by a dehydrating agent such as acetic anhydride or a carbodiimide, would yield the corresponding 6,7-dimethoxybenzoxazinone derivative.

General synthetic routes to benzoxazinones from anthranilic acids include copper-catalyzed decarboxylative coupling with α-keto acids and acid-catalyzed cyclization with ortho esters. sciensage.info Solvent-assisted grinding with reagents like 2,4,6-trichloro-1,3,5-triazine and triphenylphosphine (B44618) also provides a mild and convenient method for synthesizing benzoxazinones from N-substituted anthranilic acids. nih.gov

Construction of Fused Aromatic Systems

The benzoxazinone intermediates derived from this compound are valuable for constructing more complex fused aromatic systems, such as quinazolinones. A notable example is the synthesis of 6,7-dimethoxyquinazolinone derivatives, which have been investigated as allosteric inhibitors of HIV-1 reverse transcriptase-associated ribonuclease H. nih.gov The synthesis of these compounds can start from the corresponding 2-amino-4,5-dimethoxybenzamide. This amide can be prepared from this compound through initial conversion to the acyl chloride followed by amination, or via other standard amidation procedures. The resulting amide can then be cyclized with various reagents to form the quinazolinone ring. For example, reaction with formamide (B127407) or a suitable orthoester can provide the fused pyrimidinone ring of the quinazolinone system. nih.govmasterorganicchemistry.com

Amidation and Esterification Reactions

The carboxylic acid and amino groups of this compound are readily functionalized through amidation and esterification reactions, providing access to a wide range of derivatives.

Amidation involves the coupling of the carboxylic acid with an amine. This can be achieved by first activating the carboxylic acid, for example, by converting it to an acyl chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with the desired amine. youtube.com Alternatively, direct amidation can be accomplished using coupling reagents such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻) or by using catalysts like boric acid or Nb₂O₅. diva-portal.orgnih.govwikipedia.org These methods allow for the formation of a diverse library of amides with varying substituents.

Esterification of the carboxylic acid group can be performed using several standard methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a common approach. masterorganicchemistry.comlibretexts.org For more sensitive substrates, milder conditions can be employed, such as using coupling reagents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM). researchgate.net The synthesis of methyl 2-amino-4,5-dimethoxybenzoate has been reported, demonstrating the feasibility of esterifying this substrate. researchgate.net

| Reaction Type | Reagents and Conditions | Product Type |

| Amidation | Thionyl chloride, then amine | Amide |

| Amidation | DMT/NMM/TsO⁻, amine | Amide |

| Esterification | Alcohol, H₂SO₄ (Fischer) | Ester |

| Esterification | Alcohol, DMTMM | Ester |

Azo Coupling Reactions

The amino group of this compound can participate in azo coupling reactions to form highly colored azo dyes. wikipedia.org This reaction involves the diazotization of a primary aromatic amine, in this case, this compound, followed by coupling with an activated aromatic compound.

The first step is the formation of a diazonium salt by treating the aminobenzoic acid with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid, at low temperatures. unb.ca The resulting diazonium salt is an electrophile that can then react with an electron-rich coupling component, such as a phenol (B47542) or another aniline (B41778) derivative, to form the azo compound. The extended π-conjugation in the resulting molecule is responsible for its color. unb.ca

Schiff Base Condensation and Metal Complexation

The amino group of this compound can undergo condensation with aldehydes or ketones to form Schiff bases, also known as imines. These reactions are typically carried out by refluxing the reactants in a suitable solvent like ethanol.

The resulting Schiff base ligands, which contain both nitrogen and oxygen donor atoms, are excellent chelating agents for a variety of metal ions. The synthesis of metal complexes of Schiff bases derived from similar aminobenzoic acids has been reported. sciensage.info For example, Schiff bases prepared from 3-hydroxy-4-aminobenzoic acid and 3-hydroxybenzaldehyde (B18108) have been used to form Ni(II) and Zn(II) complexes. sciensage.info Similarly, tetradentate Schiff base ligands from 3,4-diaminobenzoic acid have been used to synthesize Co(II), Ni(II), Cu(II), and Zn(II) complexes. nih.gov These complexes often exhibit interesting coordination geometries and can have potential applications in catalysis and materials science. nih.govresearchgate.net

| Reactant 1 | Reactant 2 | Product |

| This compound | Aldehyde/Ketone | Schiff Base |

| Schiff Base of this compound | Metal Salt | Metal Complex |

Stereoselective Synthesis of Chiral Derivatives

The development of methods for the stereoselective synthesis of chiral derivatives of this compound is an area of growing interest, particularly for applications in medicinal chemistry and materials science. While specific examples starting directly from this compound are not abundant in the literature, general strategies for the synthesis of chiral amino acids and their derivatives can be considered.

One approach is the chiral resolution of a racemic mixture of a derivative. This can be achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation and subsequent removal of the resolving agent. nih.govmdpi.com Another strategy is asymmetric synthesis , where a prochiral substrate is converted into a chiral product using a chiral catalyst or auxiliary. For example, the asymmetric synthesis of α-amino acids has been achieved using chiral Ni(II) complexes of Schiff bases as templates. nih.gov Such methodologies could potentially be adapted for the synthesis of chiral derivatives of this compound.

Chemical Reactivity, Reaction Mechanisms, and Transformation Pathways

Mechanistic Investigations of Derivatization Reactions

The amino and carboxylic acid functionalities of 3-Amino-4,5-dimethoxybenzoic acid are primary sites for derivatization reactions. Mechanistic understanding of these transformations is largely extrapolated from studies on simpler aromatic amines and benzoic acids.

The amino group readily undergoes N-acylation with acylating agents like acid chlorides or anhydrides. This reaction proceeds via a nucleophilic addition-elimination mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acylating agent, forming a tetrahedral intermediate. Subsequent elimination of a leaving group (e.g., chloride) and deprotonation of the nitrogen results in the formation of an amide bond. The presence of a base, such as pyridine, is often required to neutralize the HCl generated when using acid chlorides. sundarbanmahavidyalaya.inresearchgate.net

The carboxylic acid group can be converted to an ester through Fischer esterification . This acid-catalyzed reaction involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. tcu.eduyoutube.com A nucleophilic alcohol then attacks the carbonyl carbon, leading to a tetrahedral intermediate. After a series of proton transfer steps, a molecule of water is eliminated, and subsequent deprotonation yields the ester. youtube.comyoutube.com The equilibrium of this reaction can be shifted towards the product by using an excess of the alcohol or by removing water as it is formed.

A summary of potential derivatization reactions is presented in Table 1.

Table 1: Potential Derivatization Reactions of this compound

| Functional Group | Reagent | Product Type |

|---|---|---|

| Amino | Acetyl chloride | Amide |

| Amino | Acetic anhydride (B1165640) | Amide |

| Carboxylic acid | Methanol, H₂SO₄ | Methyl ester |

| Carboxylic acid | Thionyl chloride | Acyl chloride |

Catalytic Transformations Involving Amino-Dimethoxybenzoic Acid Substrates

The aromatic nature of this compound and its functional groups allow it to participate in various catalytic transformations, particularly those involving oxidation and transition metals.

Oxidative Coupling Reactions

Oxidative coupling reactions are a class of reactions that involve the formation of a new bond between two molecules, accompanied by the loss of two protons and two electrons. While specific studies on this compound are not prevalent, the reactivity of related aniline (B41778) and phenol (B47542) derivatives suggests its potential to undergo such transformations.

These reactions can be catalyzed by various reagents, including metal complexes and non-metal oxidants like iodine. wikipedia.orgrsc.org For instance, the oxidative coupling of anilines can lead to the formation of azo compounds or other nitrogen-containing dimers. The mechanism often involves the initial oxidation of the amine to a radical cation or a related reactive intermediate, which then couples with another molecule of the substrate.

Transition Metal-Mediated Processes

The amino and carboxylic acid groups, as well as the aromatic ring of this compound, can coordinate with transition metals, enabling a range of catalytic processes. These reactions are fundamental in modern organic synthesis for creating complex molecules.

Anilines are known to participate in transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, although in this case, the amine itself is a reactant rather than a substrate being functionalized at another position. acs.org However, the aromatic C-H bonds of the benzene (B151609) ring could potentially be activated by transition metal catalysts, leading to direct functionalization. For example, iridium-catalyzed C-H amination of aniline derivatives has been reported. acs.orgnih.gov

Furthermore, the amino group can direct the ortho-metalation, facilitating reactions at the adjacent C-H bond. The specific outcomes of such reactions would be influenced by the steric and electronic effects of the methoxy (B1213986) and carboxylic acid groups.

Biotransformations and Enzymatic Reactivity

In biological systems, this compound is expected to be metabolized by various enzymes, with the cytochrome P450 system playing a central role in its initial transformations.

Cytochrome P450-Mediated Metabolic Pathways

Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that are crucial for the metabolism of a wide array of xenobiotics, including drugs and environmental chemicals. researchgate.netresearchgate.net These enzymes catalyze a variety of oxidative reactions. nih.gov Given the structure of this compound, it is a likely substrate for several CYP isoforms. The metabolism of this compound would likely involve oxidation of the aromatic ring or the methoxy groups.

The general catalytic cycle of CYP enzymes involves the binding of the substrate to the active site, followed by a one-electron reduction of the heme iron. Molecular oxygen then binds to the reduced iron, and a second electron reduction, along with protonation, leads to the formation of a highly reactive iron-oxo species (Compound I), which is responsible for oxidizing the substrate. acs.org

Oxidative Demethylation Mechanisms

A key metabolic pathway for compounds containing methoxy groups is oxidative demethylation , a reaction frequently catalyzed by CYP enzymes. mdpi.com This process involves the hydroxylation of the methyl group to form an unstable hemiacetal intermediate, which then spontaneously decomposes to yield a phenol and formaldehyde. portlandpress.comutsa.edu

For this compound, this would result in the conversion of one or both of the methoxy groups to hydroxyl groups. The regioselectivity of this demethylation would depend on the specific CYP isoform involved and the steric accessibility of the methoxy groups. The mechanism is believed to proceed via a hydrogen atom abstraction from the methyl group by the reactive ferryl-oxo intermediate of the CYP enzyme, followed by a radical rebound step to form the hydroxylated intermediate.

Potential metabolites resulting from oxidative demethylation are shown in Table 2.

Table 2: Potential Metabolites of this compound via Oxidative Demethylation

| Original Compound | Potential Metabolite |

|---|---|

| This compound | 3-Amino-4-hydroxy-5-methoxybenzoic acid |

| This compound | 3-Amino-5-hydroxy-4-methoxybenzoic acid |

| This compound | 3-Amino-4,5-dihydroxybenzoic acid |

Table 3: List of Compound Names

| Compound Name |

|---|

| This compound |

| Pyridine |

| Acetyl chloride |

| Acetic anhydride |

| Methanol |

| Sulfuric acid |

| Thionyl chloride |

| Iodine |

| 3-Amino-4-hydroxy-5-methoxybenzoic acid |

| 3-Amino-5-hydroxy-4-methoxybenzoic acid |

| 3-Amino-4,5-dihydroxybenzoic acid |

Stability and Degradation Pathways

The stability of this compound is influenced by factors such as light, heat, and the chemical environment. The presence of the amino group makes it susceptible to oxidation, which can lead to the formation of colored products. The degradation pathways under abiotic conditions are likely to involve oxidation of the amino group and potential cleavage of the methoxy ether bonds under harsh conditions.

In a biological context, the degradation would be initiated by enzymatic oxidation as described above. Following the initial oxidation by laccase or PPO, the resulting reactive radical or quinone species can undergo a variety of non-enzymatic reactions, including polymerization, or reactions with other nucleophiles present in the medium. This can lead to the formation of a complex mixture of oligomeric and polymeric products.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) |

| 2,6-dimethoxy-p-benzoquinone |

| 3,5-dimethoxy-4-hydroxycinnamic acid (Sinapic acid) |

| Aspartic acid |

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial relationships of protons and carbons.

In ¹H NMR spectroscopy of 3-Amino-4,5-dimethoxybenzoic acid, the distinct electronic environments of the protons result in a characteristic set of signals. The aromatic region of the spectrum is expected to show two signals for the protons on the benzene (B151609) ring. Due to the substitution pattern, these protons (at C2 and C6) are not equivalent. Their specific chemical shifts are influenced by the electronic effects of the adjacent amino, methoxy (B1213986), and carboxylic acid groups.

The protons of the two methoxy (-OCH₃) groups are expected to produce sharp singlet signals. While they may have slightly different chemical shifts due to their positions relative to the other functional groups, they often appear as a single peak integrating to six protons if the electronic environments are very similar. The amino (-NH₂) group protons typically appear as a broad singlet, and their chemical shift can be variable depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena. The acidic proton of the carboxylic acid (-COOH) group is also expected to be a broad singlet, often at a significantly downfield chemical shift (typically >10 ppm).

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-2 | ~7.3 - 7.5 | Singlet | 1H |

| H-6 | ~6.4 - 6.6 | Singlet | 1H |

| -OCH₃ (C4) | ~3.8 - 3.9 | Singlet | 3H |

| -OCH₃ (C5) | ~3.8 - 3.9 | Singlet | 3H |

| -NH₂ | Variable (Broad) | Singlet | 2H |

| -COOH | >10 (Broad) | Singlet | 1H |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, nine distinct signals are expected, corresponding to each unique carbon atom in the structure. The chemical shifts are highly dependent on the nature of the substituents.

The carbon of the carboxylic acid group (C=O) will appear significantly downfield. The six aromatic carbons will have shifts determined by the attached functional groups; carbons bonded to oxygen (C4, C5) will be downfield, while those influenced by the amino group (C3) will be affected by its electron-donating nature. The carbon attached to the carboxyl group (C1) will also be in a distinct region. The two methoxy carbons will appear in the upfield region of the spectrum. Analysis of ¹³C NMR data for structurally similar compounds, such as 3,4,5-Trimethoxybenzoic acid, helps in the assignment of these signals. For instance, in 3,4,5-Trimethoxybenzoic acid, the aromatic carbons C3 and C5 appear at approximately 107 ppm, while the methoxy carbons are observed around 56-60 ppm rsc.org.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | ~168 - 172 |

| C-5 | ~150 - 155 |

| C-4 | ~145 - 150 |

| C-3 | ~135 - 140 |

| C-1 | ~125 - 130 |

| C-2 | ~110 - 115 |

| C-6 | ~105 - 110 |

| -OCH₃ (C4) | ~56 - 61 |

| -OCH₃ (C5) | ~56 - 61 |

To unambiguously assign all proton and carbon signals and confirm the substitution pattern, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment would reveal scalar coupling between adjacent protons. However, in this specific molecule, the aromatic protons are predicted to be singlets with no adjacent protons to couple with, so significant COSY correlations in the aromatic region are not expected.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms. It would be used to definitively link the ¹H signals for H-2, H-6, and the methoxy protons to their corresponding carbon signals (C-2, C-6, and the -OCH₃ carbons).

Vibrational Spectroscopy (Infrared and Raman Spectroscopy)

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

The IR spectrum of this compound is characterized by absorption bands corresponding to its primary functional groups. The spectrum for the closely related 3-aminobenzoic acid shows characteristic N-H stretching bands around 3300-3500 cm⁻¹ and a strong C=O stretch for the carboxylic acid near 1700 cm⁻¹ nist.gov. Similarly, syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid) derivatives exhibit a strong carbonyl (C=O) peak around 1680-1715 cm⁻¹ mdpi.com.

Based on these and other related structures, the following band assignments can be predicted:

O-H Stretch: A very broad band from the carboxylic acid group, typically in the 2500-3300 cm⁻¹ region, often overlapping with C-H stretches.

N-H Stretch: Two distinct bands are expected for the primary amine in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching modes.

C-H Stretch: Aromatic and methyl C-H stretches are expected just above and below 3000 cm⁻¹, respectively.

C=O Stretch: A strong, sharp absorption from the carboxylic acid carbonyl group is predicted in the range of 1680-1710 cm⁻¹.

C=C Stretch: Aromatic ring stretching vibrations typically appear in the 1450-1600 cm⁻¹ region.

C-O Stretch: Strong bands corresponding to the aryl-ether and alcohol C-O stretching are expected in the 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions.

Raman spectroscopy provides complementary information. While the C=O stretch is also visible, aromatic ring vibrations are often particularly strong and well-defined in Raman spectra.

Table 3: Predicted Vibrational Band Assignments for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Shift (cm⁻¹) |

| O-H stretch (Carboxylic Acid) | 2500-3300 (Broad) | Weak |

| N-H stretch (Amine) | 3300-3500 | Weak |

| Aromatic C-H stretch | 3000-3100 | Strong |

| Aliphatic C-H stretch | 2850-3000 | Strong |

| C=O stretch (Carboxylic Acid) | 1680-1710 (Strong) | Moderate |

| Aromatic C=C stretch | 1450-1600 | Strong |

| C-O stretch (Ether & Acid) | 1000-1300 (Strong) | Moderate |

The spectroscopic data provides clear evidence of significant hydrogen bonding. In the solid state and in concentrated solutions, the carboxylic acid groups are expected to form intermolecular hydrogen-bonded dimers. This is evidenced in the IR spectrum by the broad O-H stretching band and a slight lowering of the C=O stretching frequency compared to a non-hydrogen-bonded carbonyl.

Furthermore, the amino group (-NH₂) and the carboxylic acid group can act as both hydrogen bond donors and acceptors, leading to a complex network of intermolecular hydrogen bonds. This contributes to the broadness of the N-H and O-H signals in both IR and ¹H NMR spectra. Intramolecular hydrogen bonding between the amino group at C3 and the methoxy group at C4 is also possible, which could influence the conformation of the molecule and the precise chemical shifts and vibrational frequencies of the involved groups.

High-Resolution Mass Spectrometry (HRMS) and Gas Chromatography-Mass Spectrometry (GC-MS)

High-resolution mass spectrometry is a cornerstone technique for the structural confirmation of this compound, providing data on its exact molecular weight and elemental composition. When coupled with gas chromatography, it also allows for the analysis of its fragmentation behavior, which serves as a fingerprint for its molecular structure.

High-resolution mass spectrometry determines the mass of a molecule with extremely high accuracy. This precision allows for the calculation of a unique elemental formula. The theoretical exact mass of this compound, derived from its molecular formula C₉H₁₁NO₄, has been calculated to be 197.06880783 Da. nih.gov Experimental HRMS analysis is expected to yield a mass measurement that corresponds closely to this theoretical value, typically within a few parts per million (ppm), thereby confirming the elemental composition.

Table 1: Molecular Weight Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₁NO₄ | PubChem nih.gov |

| Monoisotopic Mass | 197.06880783 Da | PubChem nih.gov |

In mass spectrometry, particularly following electron ionization (EI) typically used in GC-MS, the molecular ion of this compound is expected to undergo characteristic fragmentation. While specific experimental spectra for this compound are not widely published, a predictable fragmentation pattern can be inferred based on the functional groups present (a carboxylic acid, an amine, and two methoxy groups on an aromatic ring).

The molecular ion peak (M⁺) would be observed at m/z 197. Key fragmentation pathways would likely involve:

Loss of a hydroxyl radical (•OH): A common fragmentation for carboxylic acids, leading to a fragment at m/z 180 ([M-OH]⁺).

Loss of a carboxyl group (•COOH): Decarboxylation resulting in a fragment at m/z 152 ([M-COOH]⁺).

Loss of a methyl radical (•CH₃): Cleavage of a methoxy group is a characteristic fragmentation pathway, which would produce a significant ion at m/z 182 ([M-CH₃]⁺).

Loss of formaldehyde (CH₂O): A subsequent fragmentation from the [M-CH₃]⁺ ion can occur, leading to a fragment at m/z 152.

These fragmentation patterns provide a structural fingerprint that confirms the connectivity of the atoms within the molecule.

Table 2: Predicted Major Mass Spectrometry Fragments for this compound

| m/z (Mass/Charge Ratio) | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 197 | [C₉H₁₁NO₄]⁺ | - |

| 182 | [C₈H₈NO₄]⁺ | •CH₃ |

| 180 | [C₉H₁₀NO₃]⁺ | •OH |

X-ray Diffraction Crystallography (Single Crystal and Powder)

Single-crystal X-ray diffraction would provide the most definitive data on the molecular architecture, including bond lengths, bond angles, and torsion angles. For this compound, this analysis would confirm the planarity of the benzene ring and the geometry of the substituent groups.

Powder X-ray diffraction (PXRD) would be used to analyze a polycrystalline sample, providing information about the crystal system, unit cell dimensions, and phase purity. researchgate.netresearchgate.netgovinfo.govgovinfo.gov The resulting diffraction pattern is a unique characteristic of the crystalline form of the compound.

The crystal packing of this compound is expected to be dominated by a network of intermolecular hydrogen bonds. The carboxylic acid group is a strong hydrogen bond donor (-OH) and acceptor (C=O), while the amino group is a hydrogen bond donor (-NH₂). This combination allows for the formation of robust supramolecular synthons. mdpi.com

Key anticipated interactions include:

Carboxylic Acid Dimers: A common motif where two carboxylic acid groups form a cyclic dimer via strong O-H···O hydrogen bonds.

Amino-Carboxyl Interactions: Hydrogen bonds between the amino group of one molecule and the carbonyl oxygen of the carboxylic acid group of a neighboring molecule (N-H···O).

The interplay of these interactions dictates the final three-dimensional crystal lattice. mdpi.com

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

Electronic spectroscopy provides valuable information about the electronic transitions within a molecule and is used to characterize its light-absorbing and emitting properties.

The UV-Vis absorption spectrum of this compound is dictated by the electronic structure of the substituted benzene ring. The presence of the amino (-NH₂) and methoxy (-OCH₃) groups, which are electron-donating, and the carboxyl (-COOH) group, which is electron-withdrawing, creates a conjugated system with characteristic absorption bands. Based on the spectrum of 3-Aminobenzoic acid, which has absorption maxima around 194, 226, and 272 nm, it is anticipated that the addition of two electron-donating methoxy groups would cause a bathochromic (red) shift in the absorption peaks of this compound due to the extension of the conjugated system. sielc.com

Aminobenzoic acids are known to exhibit fluorescence, and their emission properties are often sensitive to the polarity of their environment. iaea.org It is expected that this compound would also be fluorescent. The emission wavelength and quantum yield would likely be influenced by solvent polarity, with more polar solvents potentially leading to a larger Stokes shift due to intramolecular charge transfer (ICT) phenomena. researchgate.net

Table 3: Summary of Chemical Compounds Mentioned

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₉H₁₁NO₄ |

| 3-Aminobenzoic acid | C₇H₇NO₂ |

| 3,5-diaminobenzoic acid | C₇H₈N₂O₂ |

| 3,5-dimethoxybenzoic acid | C₉H₁₀O₄ |

Electronic Transition Characterization

The electronic absorption spectrum of aromatic compounds like this compound is primarily dictated by π → π* and n → π* transitions. The presence of both electron-donating (amino and methoxy groups) and electron-withdrawing (carboxylic acid group) substituents on the benzene ring significantly influences these transitions. In many aminobenzoic acids, an intramolecular charge transfer (ICT) occurs from the electron-donating amino group to the electron-accepting carboxylic group upon photoexcitation. researchgate.net

The electronic spectrum of aminobenzoic acids is sensitive to the substitution pattern on the aromatic ring. For instance, in meta- and para-aminobenzoic acids, an increase in solvent polarity typically leads to a red shift (bathochromic shift) in the absorption bands. niscpr.res.in Conversely, ortho-aminobenzoic acid exhibits a blue shift (hypsochromic shift) with increasing solvent polarity. niscpr.res.in

Given the meta-position of the amino group relative to the carboxylic acid in this compound, its electronic transitions are expected to be influenced by the combined electronic effects of the amino and two methoxy groups. The methoxy groups, being electron-donating, would further enhance the electron density of the aromatic ring, likely influencing the energy of the molecular orbitals involved in the electronic transitions.

Table 1: Expected Electronic Transitions for this compound Based on Analogous Compounds

| Type of Transition | Expected Wavelength Range (nm) | Contributing Functional Groups |

| π → π | 200-400 | Aromatic Ring, C=O of Carboxylic Acid |

| n → π | >300 | C=O of Carboxylic Acid, Amino Group |

Note: The data in this table is illustrative and based on the general characteristics of substituted benzoic acids. Actual values for this compound would require experimental verification.

Solvatochromic Effects on Electronic Spectra

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon provides valuable insights into the electronic structure of a molecule and its interactions with the surrounding solvent molecules. The electronic spectra of aminobenzoic acids are known to be particularly sensitive to the solvent environment, including polarity and hydrogen bonding capabilities. iaea.org

For aminobenzoic acid derivatives, a bathochromic shift in fluorescence spectra is often observed when moving from non-polar to polar aprotic/protic solvents. iaea.org This shift is indicative of a more polarized excited state compared to the ground state. iaea.org The ability of a solvent to act as a hydrogen bond donor or acceptor can also significantly impact the electronic spectra.

In the case of this compound, the presence of the amino, carboxylic acid, and methoxy groups allows for various interactions with solvent molecules. In protic solvents, such as alcohols, hydrogen bonding can occur at both the amino and carboxylic acid moieties. In aprotic polar solvents, such as dimethyl sulfoxide (DMSO), dipole-dipole interactions will be more prominent.

Studies on 3,5-diaminobenzoic acid have shown that solvent acidity and dipolarity influence its absorption and fluorescence spectra, indicating the presence of both specific (hydrogen bonding) and non-specific (dipole-dipole) interactions. iaea.org It is reasonable to infer that this compound would exhibit similar behavior. An increase in solvent polarity is expected to stabilize the charge-separated excited state, leading to a red shift in the absorption and emission spectra.

Table 2: Anticipated Solvatochromic Shifts for this compound in Different Solvents

| Solvent | Solvent Type | Expected Shift in λmax | Rationale |

| Hexane | Non-polar | Minimal Shift (Reference) | Limited solute-solvent interactions. |

| Dichloromethane | Polar Aprotic | Red Shift | Stabilization of the excited state through dipole-dipole interactions. |

| Acetonitrile | Polar Aprotic | Red Shift | Stronger dipole-dipole interactions compared to dichloromethane. |

| Ethanol | Polar Protic | Significant Red Shift | Stabilization of the excited state through hydrogen bonding and dipole-dipole interactions. |

| Water | Polar Protic | Pronounced Red Shift | Strong hydrogen bonding network and high polarity leading to maximum stabilization of the excited state. |

Note: The trends described in this table are based on the known solvatochromic behavior of similar aminobenzoic acid derivatives and require experimental confirmation for this compound.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

DFT has become a powerful tool for predicting the properties of molecules. For 3-Amino-4,5-dimethoxybenzoic acid, such calculations would provide fundamental insights into its behavior at the atomic level.

Geometry Optimization and Conformational Energy Landscapes

A full geometry optimization of this compound would determine its most stable three-dimensional structure. This would involve calculating bond lengths, bond angles, and dihedral angles. Furthermore, an analysis of the conformational energy landscape would be necessary to identify different stable conformers, particularly concerning the rotation of the carboxylic acid and methoxy (B1213986) groups, and to determine their relative energies.

Vibrational Frequency Prediction and Spectral Interpretation

Theoretical vibrational frequency calculations are crucial for interpreting experimental infrared (IR) and Raman spectra. For the title compound, these calculations would assign specific vibrational modes to the functional groups, such as the N-H stretches of the amino group, the C=O stretch of the carboxylic acid, and the various vibrations of the aromatic ring and methoxy groups.

NMR Chemical Shift Calculation and Validation

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) is another important application of DFT. These calculated shifts, when compared to experimental data, can confirm the molecular structure and provide detailed information about the electronic environment of each atom.

Tautomeric Preference and Stability Analysis

The presence of both an amino and a carboxylic acid group raises the possibility of tautomerism, specifically the formation of a zwitterion where the acidic proton from the carboxyl group transfers to the basic amino group. DFT calculations could precisely determine the relative energies of the neutral and zwitterionic forms in different environments (gas phase and solution) to predict the predominant tautomer.

Quantum Chemical Descriptors and Reactivity Indices

These theoretical descriptors help in understanding the chemical reactivity and kinetic stability of a molecule.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. An analysis of the HOMO-LUMO energy gap and the spatial distribution of these orbitals on the this compound molecule would indicate the most likely sites for electrophilic and nucleophilic attack.

While the framework for such a computational study is well-established, the specific data for this compound is not available in the current body of scientific literature. Future research in this area would be valuable for a complete understanding of the chemical and physical properties of this compound.

Electrostatic Potential Mapping

Electrostatic potential (ESP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. It provides insights into the electrophilic and nucleophilic sites, which are crucial for understanding and predicting chemical reactivity and intermolecular interactions. The ESP map is generated by calculating the electrostatic potential at various points on the electron density surface of the molecule.

For a molecule like this compound, the ESP map would highlight specific regions of interest. The oxygen atoms of the carboxylic acid and methoxy groups, along with the nitrogen atom of the amino group, are expected to be regions of negative electrostatic potential (electron-rich), making them susceptible to electrophilic attack and likely participants in hydrogen bonding. Conversely, the hydrogen atoms of the carboxylic acid and amino groups would exhibit positive electrostatic potential (electron-poor), indicating their role as hydrogen bond donors.

Table 1: Predicted Electrostatic Potential Features of this compound

| Functional Group | Atom | Predicted Electrostatic Potential | Role in Interactions |

| Carboxylic Acid | Oxygen (C=O) | Negative | Hydrogen Bond Acceptor |

| Carboxylic Acid | Oxygen (-OH) | Negative | Hydrogen Bond Acceptor |

| Carboxylic Acid | Hydrogen (-OH) | Positive | Hydrogen Bond Donor |

| Amino Group | Nitrogen | Negative | Hydrogen Bond Acceptor |

| Amino Group | Hydrogen | Positive | Hydrogen Bond Donor |

| Methoxy Groups | Oxygen | Negative | Hydrogen Bond Acceptor |

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide a detailed view of conformational changes, molecular flexibility, and intermolecular interactions over time.

For this compound, MD simulations could be employed to understand its conformational landscape, particularly the rotation around the C-C bond connecting the carboxylic acid group to the benzene (B151609) ring and the C-N bond of the amino group. These simulations can also elucidate the dynamics of its interactions with solvent molecules or within a crystal lattice. A study on the self-association of various substituted benzoic acids, including 2,6-dimethoxybenzoic acid, utilized MD simulations to investigate the formation of hydrogen-bonded dimers and other self-associates in different solvents. acs.orgbohrium.comucl.ac.uk This type of analysis is critical for understanding crystallization processes and the behavior of the compound in solution. acs.orgbohrium.comfigshare.comucl.ac.uk

Although specific MD simulation data for this compound is not present in the available search results, the methodology has been applied to similar systems to understand binding recognition with biological targets. nih.gov

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interactions. It provides a localized, intuitive picture of the electron density distribution in a molecule, allowing for the quantification of charge transfer, hyperconjugation, and steric interactions.

In the context of this compound, NBO analysis could reveal important details about the electronic structure. For instance, it could quantify the delocalization of the lone pair electrons of the amino and methoxy groups into the aromatic ring and the carbonyl group of the carboxylic acid. This analysis helps in understanding the stability of different conformers and the electronic effects of the substituents on the benzoic acid core. Studies on similar molecules, such as 4-Amino-3-phenylbutanoic acid, have utilized NBO analysis to investigate atomic charges, electronic exchange interactions, and charge delocalization. researchgate.net

Table 2: Potential NBO Analysis Findings for this compound

| Interaction Type | Donor Orbital | Acceptor Orbital | Predicted Effect |

| Hyperconjugation | Lone Pair (N) of Amino Group | π* (Aromatic Ring) | Increased electron density in the ring |

| Hyperconjugation | Lone Pair (O) of Methoxy Groups | π* (Aromatic Ring) | Increased electron density in the ring |

| Hyperconjugation | π (Aromatic Ring) | σ* (C-C of COOH) | Influence on carboxylic acid reactivity |

| Intramolecular H-Bond | Lone Pair (O) of Methoxy | σ* (N-H of Amino) | Potential for weak intramolecular hydrogen bonding |

In Silico Modeling for Structure-Activity Relationship (SAR) Studies

In silico modeling for structure-activity relationship (SAR) studies involves the use of computational methods to correlate the chemical structure of a compound with its biological activity. These models are instrumental in drug discovery and development for optimizing lead compounds and designing new molecules with enhanced efficacy.

For this compound, SAR studies would be crucial if it were being investigated for a specific biological target. By systematically modifying the functional groups (amino, methoxy, and carboxylic acid), researchers can build computational models to predict how these changes affect activity. For example, in silico docking studies could predict the binding affinity of the molecule and its analogs to a protein's active site. While direct SAR studies on this compound were not found, similar approaches have been used for other dimethoxyphenyl derivatives to enhance their binding properties to targets like VEGFR-2 for potential anticancer activity. researchgate.net The general process involves generating a library of related compounds and using computational tools to predict their activity, guiding the synthesis of the most promising candidates. nih.govresearchgate.net

Biological Activities and Pharmacological Potential of Derivatives

Antimicrobial Spectrum and Efficacy

Derivatives of 3-amino-4,5-dimethoxybenzoic acid have been investigated for their ability to combat various pathogenic microorganisms, including bacteria, fungi, and amoeba. These studies have revealed promising candidates with potent antimicrobial effects.

The search for novel antibacterial agents is a critical area of research due to the rise of multidrug-resistant bacteria. Derivatives of this compound have shown potential in this arena. For instance, a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, which share structural similarities, were synthesized and evaluated for their activity against the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species).

Notably, hydrazones containing heterocyclic substituents demonstrated the most potent and broad-spectrum antimicrobial activity. fao.org One such derivative exhibited significant activity against carbapenemase-producing E. coli and K. pneumoniae, with Minimum Inhibitory Concentration (MIC) values of 64 µg/mL. fao.org Furthermore, certain hydrazone derivatives displayed selective activity against methicillin-resistant S. aureus (MRSA) and vancomycin-resistant E. faecalis (VRE). fao.org

Another study on a coumarin (B35378) derivative, 4-((5-amino-1,3,4-thiadiazol-2-yl) methoxy) coumarin (ATMC), demonstrated significant in vitro antibacterial efficacy. The zones of inhibition ranged from 15 to 22 mm against a panel of pathogenic bacteria including Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Proteus vulgaris, and Staphylococcus aureus. nih.gov

| Derivative Type | Pathogen | Activity Metric | Result | Reference |

|---|---|---|---|---|

| 3-((4-hydroxyphenyl)amino)propanoic acid dihydrazide | E. coli (carbapenemase-producing) | MIC | 64 µg/mL | fao.org |

| 3-((4-hydroxyphenyl)amino)propanoic acid dihydrazide | K. pneumoniae (carbapenemase-producing) | MIC | 64 µg/mL | fao.org |

| 4-((5-amino-1,3,4-thiadiazol-2-yl) methoxy) coumarin (ATMC) | E. coli | Zone of Inhibition | 15-22 mm | nih.gov |

| 4-((5-amino-1,3,4-thiadiazol-2-yl) methoxy) coumarin (ATMC) | P. aeruginosa | Zone of Inhibition | 15-22 mm | nih.gov |

| 4-((5-amino-1,3,4-thiadiazol-2-yl) methoxy) coumarin (ATMC) | K. pneumoniae | Zone of Inhibition | 15-22 mm | nih.gov |

| 4-((5-amino-1,3,4-thiadiazol-2-yl) methoxy) coumarin (ATMC) | S. aureus | Zone of Inhibition | 15-22 mm | nih.gov |

The antifungal potential of derivatives has also been a focus of investigation. The coumarin derivative ATMC, mentioned previously, exhibited strong inhibitory action against Aspergillus niger and Candida albicans. nih.gov The mechanism of action for some of these derivatives is thought to involve the generation of reactive oxygen species (ROS), which leads to oxidative stress and ultimately, fungal cell death. nih.gov

Studies on benzoic acid derivatives have provided further insights into their antifungal mechanisms. It has been suggested that the antifungal action of benzoate (B1203000) is due to the inhibition of phosphofructokinase, a key enzyme in glycolysis. This inhibition leads to a decrease in ATP levels, thereby restricting fungal growth. nih.gov The position of substituents on the phenyl ring of benzoic acid derivatives can significantly influence their antifungal activity. researchgate.net For instance, the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane, is a common mechanism for azole antifungal drugs and may be a target for some benzoic acid derivatives. mdpi.com

Research on 3,4,5-trihydroxybenzoic acid (gallic acid) and its acetylated derivative, 3,4,5-tris(acetyloxy)benzoic acid, revealed notable antifungal activity. The parent compound, 3,4,5-trihydroxybenzoic acid, showed a Minimum Inhibitory Concentration (MIC) of 128 µg/mL against Candida albicans and Candida krusei, and a more potent MIC of 32 µg/mL against Trichophyton sp. and Epidermophyton floccosum. amazonaws.com

| Derivative | Fungal Species | Activity Metric | Result | Reference |

|---|---|---|---|---|

| 4-((5-amino-1,3,4-thiadiazol-2-yl) methoxy) coumarin (ATMC) | Aspergillus niger | Strong Inhibition | Not specified | nih.gov |

| 4-((5-amino-1,3,4-thiadiazol-2-yl) methoxy) coumarin (ATMC) | Candida albicans | Strong Inhibition | Not specified | nih.gov |

| 3,4,5-trihydroxybenzoic acid | Candida albicans | MIC | 128 µg/mL | amazonaws.com |

| 3,4,5-trihydroxybenzoic acid | Candida krusei | MIC | 128 µg/mL | amazonaws.com |

| 3,4,5-trihydroxybenzoic acid | Trichophyton sp. | MIC | 32 µg/mL | amazonaws.com |

| 3,4,5-trihydroxybenzoic acid | Epidermophyton floccosum | MIC | 32 µg/mL | amazonaws.com |

While direct studies on the antiamoebic activity of this compound derivatives are limited, research on structurally related compounds provides a framework for their potential in this area. The in vitro evaluation of compounds against pathogenic amoebae, such as Entamoeba histolytica and Acanthamoeba castellanii, is a crucial first step in drug discovery.

For example, a study on a series of 1-N-substituted thiocarbamoyl-3,5-diphenyl-2-pyrazoline derivatives revealed potent antiamoebic activity against the HM1:IMSS strain of E. histolytica. Several of these compounds exhibited IC50 values lower than the standard drug, metronidazole. researchgate.net Similarly, benzofuran (B130515) and benzothiophene (B83047) derivatives have demonstrated significant anti-amoebic effects against A. castellanii, inhibiting both encystation and excystation processes. nih.gov

The evaluation of antiamoebic efficacy often involves determining the 50% inhibitory concentration (IC50) of the compound against the trophozoite stage of the amoeba. The nitroblue tetrazolium (NBT) reduction method is a common assay used for this purpose. nih.gov These studies on other heterocyclic and aromatic compounds highlight the potential for derivatives of this compound to be effective antiamoebic agents, warranting further investigation.

Anticancer Activity and Cytotoxicity

The development of novel anticancer agents is a cornerstone of medicinal chemistry, and derivatives of this compound have emerged as a promising class of compounds with significant cytotoxic effects against various cancer cell lines.

A key strategy in modern cancer therapy is the targeted inhibition of specific cellular pathways that are crucial for tumor growth and survival. The Epidermal Growth Factor Receptor (EGFR) is a well-established target in cancer therapy, and several derivatives of this compound have been designed as EGFR inhibitors.

One notable example is a series of imidazo[1,2-a]quinoxaline (B3349733) derivatives. Lead optimization of (E)-1-((3,4,5-trimethoxybenzylidene)amino)-4-(3,4,5-trimethoxyphenyl)imidazo[1,2-a]quinoxaline-2-carbonitrile led to the development of analogues with improved EGFR inhibition. researchgate.net Two such compounds, 5a and 5l, were found to downregulate the expression of key oncogenes, including EGFR itself. researchgate.net

Another study focused on 3,4,5-trimethoxyphenyl-based derivatives as dual inhibitors of EGFR and histone deacetylases (HDACs). One of the synthesized chalcone (B49325) hybrids, compound 4b, demonstrated potent EGFR inhibitory activity with an IC50 of 0.063 µM, which was comparable to the standard inhibitor Gefitinib (IC50 = 0.044 µM).

| Derivative Type | Compound | Activity Metric | Result | Reference |

|---|---|---|---|---|

| Imidazo[1,2-a]quinoxaline | 5a | EGFR Inhibition | Improved | researchgate.net |

| Imidazo[1,2-a]quinoxaline | 5l | EGFR Inhibition | Improved | researchgate.net |

| 3,4,5-trimethoxyphenyl-based chalcone hybrid | 4b | IC50 | 0.063 µM |

The cytotoxic effects of these derivatives have been evaluated against a range of human cancer cell lines using in vitro assays, such as the MTT assay, which measures cell viability. These studies have consistently demonstrated the potent anticancer potential of this class of compounds.

The 3,4,5-trimethoxyphenyl-based EGFR/HDAC hybrid inhibitors were tested against several cancer cell lines. Hybrid compounds with a hydroxamic acid group (4a-c and 5a) showed the highest inhibition, with IC50 values ranging from 0.536 to 4.892 µM against HepG2 (liver), MCF-7 (breast), HCT116 (colon), and A549 (lung) cancer cells.

In another study, a series of 4-amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates were synthesized and evaluated for their antiproliferative activity. Compound 2 from this series exhibited the best effect against the MCF-7 breast cancer cell line with an IC50 of 4.3 ± 0.11 µg/mL (0.013 µM).

| Derivative Type | Compound | Cancer Cell Line | Activity Metric | Result (IC50) | Reference |

|---|---|---|---|---|---|

| 3,4,5-trimethoxyphenyl-based hybrid | 4a-c, 5a | HepG2, MCF-7, HCT116, A549 | IC50 | 0.536 - 4.892 µM | |

| 4-amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate | 2 | MCF-7 | IC50 | 4.3 ± 0.11 µg/mL (0.013 µM) | |

| 4-amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate | 3 | MCF-7 | Selective Index | 19.3 | |

| 4-amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate | 2 | MDA-MB-231 | Selective Index | 3.7 |

Central Nervous System (CNS) Modulatory Effects

The structural characteristics of this compound derivatives suggest their potential to interact with biological systems in the central nervous system. However, based on available scientific literature, direct studies on the cerebroprotective and anti-fatigue effects of these specific derivatives are limited.

Currently, there is a lack of specific research investigating the cerebroprotective mechanisms of derivatives of this compound.

There is currently no direct scientific evidence from available research to support the anti-fatigue effects of derivatives of this compound or their impact on related physiological markers.

Cardiovascular and Cerebrovascular System Interventions

Investigations into structurally similar molecules suggest that derivatives of this compound could have potential applications in the management of cardiovascular and cerebrovascular conditions.

While direct studies on this compound derivatives are scarce, research on related benzamide (B126) and aminopyrimidine derivatives has shown promise in inhibiting platelet aggregation. Platelet aggregation is a critical process in the formation of thrombi, which can lead to cardiovascular events.

One study focused on a series of novel 2-methoxy-5-aminobenzamides, which share some structural similarities with derivatives of this compound. These compounds were evaluated for their in vitro antiplatelet aggregation activities. The results indicated that some of these derivatives displayed significant inhibitory effects on platelet aggregation induced by various agents. For instance, certain compounds showed higher antiplatelet activity compared to reference drugs like aspirin (B1665792) and picotamide. nih.gov

Another area of research has explored 2-aminopyrimidine (B69317) and 2-substituted-4,6-diaminopyrimidine derivatives for their antiplatelet aggregation activities. nih.gov These studies found that some of these compounds exhibited notable inhibition of platelet aggregation, particularly against arachidonic acid-induced aggregation. nih.gov

These findings suggest that the aminobenzoic acid scaffold, a core component of this compound, is a viable starting point for the development of new antiplatelet agents.

The potential for derivatives of this compound to act as vasorelaxants, which are substances that widen blood vessels, has been explored through studies on related chemical structures. For example, research on certain heterocyclic N-oxides has demonstrated vasorelaxant properties. nih.gov These compounds have been shown to relax pre-contracted aortic rings, an effect that is often mediated by the activation of soluble guanylate cyclase (sGC) and an increase in cyclic GMP levels. nih.gov While these compounds are not direct derivatives, their mechanism of action provides a potential pathway through which derivatives of this compound could exert vasorelaxant effects. However, direct research on this specific class of derivatives is needed to confirm such activity.

Applications in Advanced Materials and Industrial Chemistry

Specialty Chemical and Fine Chemical Synthesis

This compound serves as a key precursor in the multi-step synthesis of complex organic molecules utilized in specialized industries. Its structural framework is a component of certain agrochemicals and colorants.

Derivatives of aminobenzoic acid are recognized for their biological activity and are used in the agricultural sector. For instance, isomers and related structures of aminobenzoic acid find applications as plant growth regulators and are precursors to compounds with insecticidal properties. mdpi.com The closely related 2-Amino-4,5-dimethoxybenzoic acid is noted as an important intermediate in the production of agrochemicals. chemicalbook.com By analogy, 3-Amino-4,5-dimethoxybenzoic acid represents a valuable scaffold for developing new agrochemical agents, where its specific substitution pattern can be exploited to fine-tune biological efficacy and selectivity.

In the dye industry, aminobenzoic acid derivatives are crucial intermediates. The structurally similar compound, 3-amino-4-methoxybenzanilide, is also known as Fast Red KD base, a vital component for dyeing cotton, flax, and synthetic fibers. google.com It is also a precursor for a range of organic pigments. google.com Another related intermediate, 3-amino-4-methoxy-acetamide, is important for producing various disperse dyes. google.com The presence of the amino group on the this compound molecule allows for diazotization reactions, a cornerstone of azo dye synthesis, suggesting its potential utility in creating a diverse palette of colors for various applications.

Table 1: Pigments Synthesized from a Structurally Related Precursor

| Pigment Classification |

|---|

| Pigment Red 31 |

| Pigment Red 32 |

| Pigment Red 146 |

| Pigment Red 147 |

| Pigment Red 150 |

| Pigment Red 176 |

Data derived from syntheses using the related intermediate 3-amino-4-methoxyl benzanilide. google.com

Coordination Polymers and Metal-Organic Frameworks (MOFs)

The bifunctional nature of this compound, with its carboxylate and amino groups, makes it an excellent candidate as an organic linker for the construction of coordination polymers and Metal-Organic Frameworks (MOFs). These groups can coordinate with metal ions to form extended, often porous, structures with tunable properties.

A notable example involves the closely related ligand, 3-amino-4-hydroxybenzoate, which has been used to synthesize a 3D porous MOF with cobalt and zinc. mdpi.com This material exhibits interesting magnetic and photoluminescent properties, demonstrating how the choice of organic linker directly influences the final properties of the framework. mdpi.com Research on other substituted imidazole (B134444) dicarboxylate ligands has also shown their versatility in forming diverse MOF structures with various coordination modes. nih.gov Given these precedents, this compound is a promising building block for creating new MOFs with potential applications in gas storage, separation, catalysis, and sensing. The methoxy (B1213986) groups can further influence the framework's properties by modifying pore chemistry and intermolecular interactions.

Design of Functional Polymers and Conjugates

The reactivity of the amino and carboxylic acid groups allows for the incorporation of this compound into polymer chains, leading to materials with tailored functionalities.

Research has demonstrated the synthesis of a conductive biomaterial, poly-3-amino-4-methoxybenzoic acid-gelatin (PAMB-G), from a structurally analogous monomer. scholaris.ca This polymer was designed to re-synchronize myocardial contraction, showcasing the potential for creating electroactive polymers for biomedical applications from this class of compounds. scholaris.ca Similarly, high-performance bio-based polybenzoxazoles (PBOs) have been prepared from 3-amino-4-hydroxybenzoic acid, resulting in polymers with exceptional thermal stability and mechanical strength. researchgate.net

These examples underscore the potential of this compound as a monomer for advanced functional polymers. The ability to polymerize it or use it as a functionalizing agent opens pathways to materials with specific conductive, thermal, or biocompatible properties. Furthermore, its structure is suitable for creating polymer-drug conjugates or pre-loaded resins for applications like solid-phase peptide synthesis. nih.govnih.gov

Contributions to Green Chemistry Methodologies

The synthesis and application of this compound can align with the principles of green chemistry, which seeks to create more environmentally benign chemical processes.

A key development is the sustainable bioproduction of aminobenzoic acids, which offers an alternative to traditional, energy-intensive chemical syntheses that rely on petroleum-based feedstocks. mdpi.com For the synthesis of the related isomer, 2-Amino-4,5-dimethoxybenzoic acid, a green chemistry approach has been documented. The process involves the hydrogenation of 4,5-Dimethoxy-2-nitrobenzoic acid using a palladium on carbon (Pd/C) catalyst in water, a green solvent. chemicalbook.com This reaction proceeds under relatively mild conditions and results in a high yield of the desired product, minimizing waste and avoiding harsh reagents. chemicalbook.com Such methodologies, including the use of high hydrostatic pressure to activate reactions, represent a shift towards more sustainable fine chemical production. rsc.org

Table 2: Compounds Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 2-Amino-4,5-dimethoxybenzoic acid |

| 3-amino-4-methoxybenzanilide (Fast Red KD base) |

| Pigment Red 31 |

| Pigment Red 32 |

| Pigment Red 146 |

| Pigment Red 147 |

| Pigment Red 150 |

| Pigment Red 176 |

| 3-amino-4-methoxy-acetamide |

| 3-amino-4-hydroxybenzoate |

| Cobalt |

| Zinc |

| 2-(3,4-dimethylphenyl)-1H-imidazole-4,5-dicarboxylic acid |

| poly-3-amino-4-methoxybenzoic acid-gelatin (PAMB-G) |

| 3-amino-4-hydroxybenzoic acid |

| 3-(Fmoc-amino acid)-3,4-diaminobenzoic acid |

| 4,5-Dimethoxy-2-nitrobenzoic acid |

Q & A

Q. Mitigation Strategy :

- Solid-Phase Extraction (SPE) : Pre-concentrate samples using C18 cartridges (elution with methanol/acetic acid 95:5).

- Stability Studies : Store solutions in amber vials at -20°C to prevent photolytic decomposition .

How does this compound interact with human enzymes in mechanistic studies?

Advanced Question | Biochemical Applications

The amino and methoxy groups enable interactions with enzymes like ornithine aminotransferase (OAT). Key approaches:

- Docking Simulations : Use software (e.g., AutoDock Vina) to model binding to OAT’s active site. The carboxylic acid group may coordinate with zinc ions, while methoxy groups stabilize hydrophobic pockets .

- Kinetic Assays : Measure enzyme inhibition via spectrophotometry (e.g., NADH depletion at 340 nm). IC values can be compared to derivatives to establish structure-activity relationships (SAR) .

What contradictory data exist regarding the stability of this compound under varying pH conditions?

Advanced Question | Data Contradiction Analysis

- Conflict : Some studies report stability at pH 2–7 (25°C), while others note decomposition at pH > 8 due to demethylation .

- Resolution : Conduct accelerated stability testing (40°C/75% RH) with LC-MS monitoring. Adjust buffer systems (e.g., phosphate vs. Tris) to identify pH-dependent degradation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro